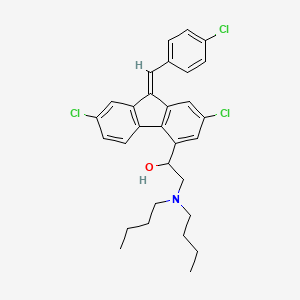

Lumefantrine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLGFOYVTXJFJP-MYYYXRDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046663 |

Source

|

| Record name | Lumefantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Lumefantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Yellow powder | |

CAS No. |

82186-77-4, 120583-70-2, 120583-71-3 |

Source

|

| Record name | Lumefantrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82186-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumefantrine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082186774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumefantrine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumefantrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumefantrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lumefantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUMEFANTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38R0JR742 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUMEFANTRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUV4B00D9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUMEFANTRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01NP22J3SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENFLUMETOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lumefantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Elucidating the Molecular Pharmacodynamics of Lumefantrine against Plasmodium falciparum

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Hammer and Anvil" Strategy

In the context of Artemisinin-based Combination Therapies (ACTs), Lumefantrine (LMF) serves as the "anvil" to Artemether’s "hammer." While Artemether provides rapid parasite clearance (half-life ~2 hours), Lumefantrine ensures the eradication of residual asexual parasites through a prolonged half-life (3–6 days).[1]

This guide dissects the molecular mechanism of action (MOA) of Lumefantrine, moving beyond the general "heme inhibition" concept to explore the specific biophysical interactions, the phenomenon of collateral sensitivity involving PfCRT, and the experimental protocols required to validate these mechanisms in a research setting.

Molecular Mechanism of Action: The Heme Detoxification Blockade

The Target: Ferriprotoporphyrin IX (Heme)

Like other aryl-amino alcohols, Lumefantrine targets the parasite's digestive vacuole (DV).[2] During the intraerythrocytic stage, P. falciparum degrades up to 80% of host hemoglobin. This process releases free heme (Ferriprotoporphyrin IX), which is toxic to the parasite due to its ability to generate Reactive Oxygen Species (ROS) and lyse membranes.

To survive, the parasite polymerizes this toxic heme into an inert crystalline bioceramic called hemozoin (

The Blockade

Lumefantrine acts by complexing with free heme monomers or dimers within the acidic environment of the DV (pH ~5.0–5.5).

-

Binding: LMF binds to the porphyrin ring of heme via

- -

Inhibition: This complexation caps the growing face of the hemozoin crystal or sequesters free heme, preventing the biocrystallization process.[6]

-

Lethality: The accumulation of free heme-drug complexes leads to lipid peroxidation of the DV membrane, digestive enzyme inhibition, and eventual parasite lysis.

Visualization of the Pathway

The following diagram illustrates the hemoglobin degradation pathway and the specific intervention point of Lumefantrine.

Figure 1: The Heme Detoxification Pathway. Lumefantrine intercepts toxic free heme, preventing its conversion to inert hemozoin, leading to ROS accumulation and parasite death.

The Resistance Landscape & Collateral Sensitivity

A critical feature of Lumefantrine is its inverse resistance relationship with Chloroquine (CQ), mediated by the P. falciparum Chloroquine Resistance Transporter (PfCRT) and Multidrug Resistance protein 1 (PfMDR1).

The "See-Saw" Effect

-

Chloroquine Resistance (CQR): Driven primarily by the K76T mutation in PfCRT. This mutation allows the efflux of charged CQ out of the digestive vacuole, away from its heme target.

-

Lumefantrine Hypersensitivity: Interestingly, the K76T mutation often renders parasites more sensitive to Lumefantrine. This is termed "collateral sensitivity."

-

Mechanism:[1][3][4][5][6] The structural changes in PfCRT that allow CQ efflux may hinder the transport of the highly lipophilic Lumefantrine, or simply fail to remove it from the DV.

-

Wild-Type Resurgence: Conversely, the return of Wild-Type (K76) PfCRT (often driven by cessation of CQ use) is associated with reduced susceptibility to Lumefantrine.

-

Transporter Dynamics Diagram

Figure 2: Transporter Dynamics. The K76T mutation facilitates CQ efflux but often traps Lumefantrine, enhancing its efficacy (Collateral Sensitivity).

Experimental Protocols for Validation

To validate Lumefantrine efficacy and mechanism, two distinct assays are standard: a cell-free biochemical assay (Mechanism) and a whole-cell assay (Susceptibility).

Protocol A: NP-40 Mediated -Hematin Inhibition Assay

Purpose: To quantify the ability of LMF to inhibit heme polymerization in a cell-free system.

Reagents:

-

Hemin Chloride (dissolved in DMSO).[7]

-

Nonidet P-40 (NP-40) detergent (mimics lipid environment for nucleation).

-

1M Acetate Buffer (pH 4.9).

Workflow:

-

Preparation: Prepare a 100 µM Hemin solution in 0.2 M NaOH. Neutralize with 1M HCl and adjust to pH 4.9 using Acetate buffer.

-

Induction: Add NP-40 (final conc. 30 µM) to induce polymerization.

-

Treatment: Add Lumefantrine (dissolved in DMSO) at serial dilutions (e.g., 0.1 µM to 100 µM). Include Chloroquine as a positive control.[7]

-

Incubation: Incubate at 37°C for 12–24 hours.

-

Quantification:

-

Wash the pellet with 2.5% SDS (dissolves free heme but not hemozoin).

-

Dissolve the remaining pellet (hemozoin) in 0.1 M NaOH.

-

Read Absorbance: Measure OD at 405 nm .

-

Lower absorbance = Higher inhibition.

-

Protocol B: SYBR Green I Fluorescence Assay

Purpose: To determine IC50 values against live P. falciparum strains.

Workflow:

-

Culture: Synchronize P. falciparum cultures (Ring stage) at 1% parasitemia and 2% hematocrit.

-

Plating: Dispense 100 µL of culture into 96-well plates containing serial dilutions of Lumefantrine.

-

Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2).

-

Lysis: Add 100 µL of Lysis Buffer containing SYBR Green I dye.

-

Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

-

-

Detection: Incubate in dark for 1 hour. Read fluorescence (Ex: 485 nm, Em: 535 nm).

-

Analysis: Plot RFU vs. Log[Drug] to calculate IC50.

Data Synthesis: Comparative Efficacy

The following table summarizes key quantitative data comparing Lumefantrine to Chloroquine across sensitive and resistant strains. Note the Collateral Sensitivity in the W2 strain.

| Parameter | Lumefantrine (LMF) | Chloroquine (CQ) | Significance |

| Target | Heme Polymerization | Heme Polymerization | Shared MOA |

| ~1.2 – 1.3 mM | ~1.1 mM | Similar potency in pure chemical assay [1] | |

| 3D7 IC50 (CQ-Sensitive) | 15.1 – 22.0 nM | 5.0 – 9.0 nM | 3D7 is naturally sensitive to both [2] |

| W2 IC50 (CQ-Resistant) | 5.0 – 11.5 nM | > 150 nM | Collateral Sensitivity: W2 is more sensitive to LMF than 3D7 [2][3] |

| Plasma Protein Binding | 99.7% | ~55% | LMF requires high lipid bioavailability |

| Elimination Half-Life | 3–6 Days | 1–2 Months | LMF clears residuals; CQ persists longer |

Note: IC50 values can vary based on assay conditions; ranges represent consensus from cited literature.

References

-

Evaluation of In Vitro Inhibition of β-Hematin Formation... Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

In-vitro activity of artemether, lumefantrine... against 3D7 and W2 Source: IISTE / Journal of Natural Sciences Research URL:[Link]

-

Mechanistic basis for multidrug resistance and collateral drug sensitivity... Source: PLOS Biology URL:[Link]

-

Lumefantrine attenuates Plasmodium falciparum artemisinin resistance Source: International Journal for Parasitology / PMC URL:[Link]

-

Binding of artemether and lumefantrine to plasma proteins Source: PubMed URL:[8][Link]

Sources

- 1. Lumefantrine - Wikipedia [en.wikipedia.org]

- 2. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medipol.edu.tr [medipol.edu.tr]

- 6. identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]

- 8. journals.asm.org [journals.asm.org]

Structural Activity Relationship (SAR) of Lumefantrine and its Analogs: A Technical Guide

The following technical guide details the Structural Activity Relationship (SAR), synthesis, and pharmacological optimization of Lumefantrine.

Executive Summary

Lumefantrine (Benflumetol) represents a critical evolution in the aryl-amino alcohol class of antimalarials. Originally designed to overcome the cardiotoxicity associated with its structural predecessor, Halofantrine , Lumefantrine features a fluorene scaffold that maintains potent heme polymerization inhibition while significantly reducing affinity for the hERG potassium channel. This guide dissects the molecular architecture of Lumefantrine, providing a granular analysis of its pharmacophore, synthesis, and the physicochemical challenges that dictate its formulation in Artemisinin-based Combination Therapies (ACTs).

Part 1: Pharmacophore Analysis & SAR Logic

The antimalarial efficacy of Lumefantrine relies on its ability to accumulate in the parasite's acidic digestive vacuole and inhibit the conversion of toxic free heme into inert hemozoin (β-hematin). The molecule can be deconstructed into four critical pharmacophoric regions.

The Fluorene "Safety" Core

The most significant SAR modification in Lumefantrine is the replacement of Halofantrine's phenanthrene core with a fluorene core.

-

Geometry & Safety: The phenanthrene system is a fully fused, planar aromatic structure that intercalates strongly into DNA and binds tightly to the hERG channel, causing QT prolongation. The fluorene core contains a methylene bridge (

), introducing a "bend" or deviation from planarity. This steric alteration drastically reduces hERG binding affinity ( -

Lipophilicity: The fluorene system is highly lipophilic (

), facilitating passive transport across parasite membranes but creating the "brick dust" solubility challenge (Class IV/II BCS).

The Aryl-Amino Alcohol "Warhead"

Located at position 4 of the fluorene ring, this motif is the primary driver of biological activity.

-

Hydroxyl Group: The secondary alcohol forms a hydrogen bond with the propionate side chains of heme. Removal or oxidation of this group (to a ketone) abolishes antimalarial activity.

-

Chirality: Lumefantrine is administered as a racemate.[1] Unlike quinine, where stereochemistry drastically alters potency, both enantiomers of Lumefantrine show comparable inhibition of hemozoin formation.

The Basic Amine Side Chain

The N,N-dibutylamino tail serves two functions:

-

Vacuolar Accumulation: The tertiary amine (

) becomes protonated in the acidic food vacuole (pH ~5.0), trapping the drug via ion-trapping mechanisms. -

Metabolic Activation: CYP3A4-mediated N-dealkylation produces Desbutyl-lumefantrine (DBB) .

-

SAR Insight: The metabolite (DBB) is approximately 4-fold more potent than the parent compound (

vs

-

Halogen Substituents

-

2,7-Dichloro Substitution: These chlorines on the fluorene ring block metabolic hot-spots, preventing rapid ring oxidation and extending the half-life (

days). -

p-Chlorobenzylidene: Attached at position 9, this group extends the conjugated system, enhancing

stacking interactions with the porphyrin ring of heme.

Visualization: SAR Logic Map

Caption: SAR Map illustrating the functional role of each structural region in Lumefantrine's pharmacology.

Part 2: Comparative Potency Data

The following table contrasts Lumefantrine with its metabolite, its predecessor, and key analogs to highlight the structural impact on potency and toxicity.

| Compound | Core Scaffold | Side Chain | hERG Inhibition ( | Clinical Status | |

| Lumefantrine | Fluorene | N,N-Dibutyl | ~27 nM | > 3000 nM (Safe) | FDA Approved (ACT) |

| Desbutyl-Lumefantrine | Fluorene | N-Monobutyl | ~5.7 nM | > 1000 nM | Active Metabolite |

| Halofantrine | Phenanthrene | N,N-Dibutyl | ~1-2 nM | ~197 nM (Toxic) | Withdrawn/Restricted |

| Ortho-Chloro Analog | Fluorene | N,N-Dibutyl | > 100 nM | N/A | Impurity (Low Activity) |

Note:

Part 3: Synthesis & Manufacturing Route[4]

The industrial synthesis of Lumefantrine typically follows the "Deng Rong" route, which constructs the side chain before the final condensation at the 9-position. This sequence minimizes side reactions at the acidic methylene bridge.

Step-by-Step Protocol Overview

-

Chlorination: Fluorene is chlorinated (using

) to yield 2,7-dichlorofluorene . -

Friedel-Crafts Acylation: Reaction with chloroacetyl chloride and

introduces the acetyl group at position 4, yielding 2,7-dichloro-4-chloroacetylfluorene . -

Reduction: The ketone is reduced (typically with

or -

Ring Opening (Amination): The epoxide is opened with di-n-butylamine , establishing the crucial amino-alcohol pharmacophore.

-

Knoevenagel Condensation: The final step involves the base-catalyzed (

) condensation of p-chlorobenzaldehyde at the activated 9-position of the fluorene ring to attach the benzylidene tail.

Visualization: Synthetic Pathway

Caption: Industrial synthesis pathway of Lumefantrine highlighting the late-stage benzylidene attachment.

Part 4: Experimental Protocols

Heme Polymerization Inhibition Assay (HPIA)

This cell-free assay validates the mechanism of action by measuring the drug's ability to prevent the conversion of free heme (hematin) into

Reagents:

-

Hemin Chloride stock (1 mM in 0.1 M NaOH).

-

Assay Buffer: 0.5 M Sodium Acetate (pH 5.2).

-

Initiator: Tween-20 (promotes polymerization).

Protocol:

-

Preparation: Dilute Hemin stock to 100

in Assay Buffer containing 10 -

Incubation: Add 100

of Hemin mixture to 96-well plate wells containing graded concentrations of Lumefantrine (0 - 10 -

Reaction: Incubate at 37°C for 24 hours to allow polymerization.

-

Quantification:

-

Add 50

of 2.5% SDS (dissolves free heme but not polymerized hemozoin). -

Add 50

of 0.1 M NaHCO3 (pH 9.0) to solubilize the hemozoin after a wash step (or measure turbidity of crystals). -

Modified Method: Measure absorbance of remaining soluble (free) heme at 405 nm. Lower absorbance = High Polymerization (Low Drug Activity). Higher absorbance = Inhibited Polymerization (High Drug Activity).

-

Physicochemical Optimization (Solubility)

Lumefantrine is a "Brick Dust" molecule (High MP ~130°C, LogP ~9, Water Solubility < 0.002 mg/mL).

-

Standard Formulation: Uses micro-sizing and lipid-rich excipients (e.g., Linoleic acid) to improve bioavailability.

-

Experimental Approach: To test intrinsic solubility, prepare saturated solutions in 0.1 N HCl + 1% Myrj-52 (surfactant) to simulate gastric conditions. Analyze via HPLC-UV at 335 nm.

References

-

Mechanism & Pharmacology: Understanding Lumefantrine: Mechanism, Efficacy, and Its Role in Malaria Treatment.

-

Heme Inhibition Assay: Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening.

-

Cardiotoxicity Comparison: Comparison of the cardiac effects of the antimalarials co-artemether and halofantrine.

-

Metabolite Activity: Pharmacodynamic interaction between lumefantrine and desbutyl-benflumetol.

-

Synthesis Route: Process for high purity lumefantrine.

Sources

Lumefantrine: From Strategic Military Initiative to Global Antimalarial Cornerstone

A Technical Guide to its Discovery, Synthesis, and Mechanism

Introduction

Lumefantrine is a synthetic aryl amino alcohol antimalarial agent that has become a critical component in the global strategy to combat malaria, particularly infections caused by Plasmodium falciparum. It is almost exclusively used in a fixed-dose combination with artemether, a therapy that leverages the distinct pharmacokinetic profiles of the two drugs to achieve high cure rates and mitigate the development of resistance. This guide provides an in-depth exploration of the origins of lumefantrine, detailing its synthesis from foundational precursors, elucidating its mechanism of action within the parasite, and contextualizing its synergistic partnership with artemether. Designed for researchers and drug development professionals, this document synthesizes the scientific literature to present a comprehensive technical overview.

Part 1: A Legacy of Project 523: The Discovery of Lumefantrine

The discovery of lumefantrine is a significant, though often overshadowed, achievement of the Chinese military's "Project 523".[1] This large-scale, confidential research program was initiated on May 23, 1967, with the urgent mandate to develop new antimalarial drugs to protect soldiers from the growing threat of chloroquine-resistant malaria during the Vietnam War.[2][3][4] While the project is most celebrated for the discovery of artemisinin, its systematic screening of synthetic compounds also yielded several new quinoline derivatives, including lumefantrine.[5]

Originally known by the name benflumetol, lumefantrine was first synthesized in 1976 by scientists at the Academy of Military Medical Sciences in Beijing.[6][7] It belongs to the same chemical class of aryl amino alcohols as quinine and mefloquine.[8] Following promising preclinical and clinical studies in China, it was initially approved as a monotherapy.[6] However, the global experience with antimalarial monotherapies highlighted the significant risk of rapid resistance development. This led to the strategic decision to combine lumefantrine with a fast-acting partner drug. The potent and rapidly cleared artemether, another product of Project 523, was selected as the ideal counterpart.[9] This fixed-dose combination, commercially known as Coartem® or Riamet®, was first approved in China in 1992 and has since become a first-line treatment for uncomplicated falciparum malaria worldwide, recommended by the World Health Organization (WHO).[10][11]

Part 2: The Chemical Synthesis Pathway

The industrial synthesis of lumefantrine is a multi-step process that builds the complex fluorene-based structure from relatively simple precursors. Several routes have been described in the literature and patents, with variations aimed at improving yield, purity, and process efficiency.[7][8][12][13] A common and illustrative pathway starts from 2,7-dichlorofluorene.

The causality behind this synthetic strategy is to first build the core aminomethyl ethanol side chain on the fluorene scaffold and then, in the final step, to introduce the p-chlorobenzylidene group. This sequence avoids potential side reactions that could occur if the bulky benzylidene group were present during the earlier, more reactive steps.

Experimental Protocol: A Representative Synthesis Route

The following protocol outlines the key transformations in a common synthesis pathway.

Step 1: Friedel-Crafts Acylation of 2,7-Dichlorofluorene

-

Objective: To introduce a chloroacetyl group at the 4-position of the fluorene ring system.

-

Methodology:

-

Suspend 2,7-dichlorofluorene in a suitable inert solvent such as dichloromethane (DCM).

-

Cool the suspension to 0-5°C in an ice bath.

-

Add a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), portion-wise while maintaining the low temperature.

-

Slowly add chloroacetyl chloride to the reaction mixture.

-

Allow the reaction to proceed at low temperature for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

The reaction is then carefully quenched by pouring it into a mixture of ice and dilute hydrochloric acid.

-

The organic layer is separated, washed, dried, and concentrated to yield the intermediate, 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone.[3][13]

-

-

Scientific Rationale: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. AlCl₃ coordinates with chloroacetyl chloride, forming a highly electrophilic acylium ion intermediate, which then attacks the electron-rich fluorene ring. The reaction is directed to the 4-position due to the activating effects of the fused ring system.

Step 2: Reduction to the Chlorohydrin and In Situ Epoxidation

-

Objective: To reduce the ketone to a secondary alcohol and subsequently form an epoxide ring.

-

Methodology:

-

Dissolve the keto-intermediate from Step 1 in a protic solvent like ethanol or methanol.

-

Cool the solution and add a reducing agent, typically sodium borohydride (NaBH₄), in portions.[7][13]

-

After the reduction is complete (monitored by TLC), a strong base such as sodium hydroxide or sodium methylate is added directly to the reaction mixture (in situ).[13]

-

This mixture is stirred to facilitate the intramolecular cyclization to form the epoxide: 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane.

-

The epoxide product is typically isolated by precipitation or extraction.

-

-

Scientific Rationale: Sodium borohydride is a selective reducing agent for ketones and aldehydes. The resulting chlorohydrin intermediate possesses a chlorine atom and a hydroxyl group in a 1,2-relationship. The addition of a strong base deprotonates the hydroxyl group, forming an alkoxide which then acts as an internal nucleophile, displacing the adjacent chloride ion via an SN2 reaction to form the stable three-membered epoxide ring.

Step 3: Epoxide Ring-Opening with Dibutylamine

-

Objective: To introduce the dibutylamino side chain.

-

Methodology:

-

Heat the epoxide intermediate with an excess of di-n-butylamine, which can also serve as the solvent.[13]

-

The reaction is typically carried out at an elevated temperature to ensure a sufficient reaction rate.

-

Upon completion, the excess dibutylamine is removed under vacuum, and the product, 1-(2,7-dichloro-9H-fluoren-4-yl)-2-(dibutylamino)ethanol, is purified.

-

-

Scientific Rationale: This is a nucleophilic ring-opening reaction. The nitrogen atom of dibutylamine attacks one of the carbon atoms of the strained epoxide ring, leading to its opening and the formation of the amino alcohol product. Using an excess of the amine drives the reaction to completion.

Step 4: Knoevenagel-Type Condensation

-

Objective: To attach the p-chlorobenzylidene group to the 9-position of the fluorene ring, yielding the final lumefantrine molecule.

-

Methodology:

-

Dissolve the amino alcohol intermediate from Step 3 in a suitable solvent, such as methanol or ethanol.[4]

-

Add p-chlorobenzaldehyde and a base, commonly sodium hydroxide.[4][7]

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete.[4]

-

Upon cooling, the product, lumefantrine, precipitates from the solution.

-

The solid is filtered, washed with a cold solvent to remove impurities, and dried.[4]

-

-

Scientific Rationale: This final step is a base-catalyzed condensation reaction. The base abstracts the acidic proton at the C9 position of the fluorene ring, creating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of p-chlorobenzaldehyde. The subsequent elimination of a water molecule results in the formation of the carbon-carbon double bond, yielding lumefantrine.[13]

Synthesis Workflow Diagram```dot

// Edges A -> B [label=" Step 1: Friedel-Crafts Acylation\n(Chloroacetyl chloride, AlCl₃)"]; B -> C [label=" Step 2: Reduction & Epoxidation\n(NaBH₄, then NaOH)"]; C -> D [label=" Step 3: Epoxide Ring-Opening\n(Di-n-butylamine, Heat)"]; D -> E [label=" Step 4: Knoevenagel Condensation\n(p-chlorobenzaldehyde, NaOH)"]; }

Caption: Lumefantrine's mechanism of action in the parasite food vacuole.

Part 4: Physicochemical and Pharmacokinetic Profile

The clinical utility of lumefantrine is profoundly influenced by its physicochemical properties, which dictate its pharmacokinetic behavior.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₂Cl₃NO | |

| Molecular Weight | 528.94 g/mol | |

| Appearance | Yellow crystalline powder | N/A |

| Melting Point | 128-131 °C | |

| pKa (Weakly Basic) | 9.35 | |

| Log P (Lipophilicity) | 2.29 - 3.52 | |

| Water Solubility | Practically insoluble (0.002%) | |

| Organic Solubility | Soluble in chloroform and dichloromethane; very slightly soluble in acetonitrile. |

This table summarizes key physicochemical properties of lumefantrine.

The Pharmacokinetic Rationale for Combination Therapy

The success of the artemether-lumefantrine combination is a classic example of synergistic drug pairing based on complementary pharmacokinetics.

[11]* Artemether: This artemisinin derivative is absorbed and acts very rapidly. It and its active metabolite, dihydroartemisinin (DHA), have extremely short elimination half-lives of approximately 1-2 hours. T[14][15]his provides a rapid reduction in the parasite biomass, leading to a quick resolution of clinical symptoms. H[14][15]owever, due to its short half-life, it cannot eliminate all parasites on its own, which would lead to recrudescence (a resurgence of the infection).

-

Lumefantrine: In contrast, lumefantrine is absorbed more slowly and has a very long terminal elimination half-life of 3 to 6 days in malaria patients. T[10][15]his long half-life ensures that therapeutic concentrations of the drug remain in the bloodstream long after the artemether has been cleared. This "tail" of lumefantrine is crucial for eliminating the residual parasites that survive the initial artemether onslaught, thereby preventing recrudescence and achieving a complete cure.

[14][16]This combination provides mutual protection against resistance; the vast majority of parasites are killed by artemether, leaving only a very small number to be exposed to lumefantrine alone, reducing the probability of selecting for resistant mutants.

[16]A critical factor for lumefantrine's efficacy is its high lipophilicity and poor water solubility, which leads to variable oral bioavailability. I[16]ts absorption is significantly enhanced when co-administered with fatty food, a crucial counseling point for patients.

Lumefantrine stands as a testament to the success of large-scale, systematic drug discovery programs. Its journey from a strategic military project to a pillar of global public health is a remarkable story of chemical synthesis and rational pharmacology. The elegance of its mechanism, which exploits a critical parasite detoxification pathway, combined with its ideal pharmacokinetic pairing with artemether, has saved countless lives. For drug development professionals, the story of lumefantrine underscores the enduring value of synthetic chemistry in addressing infectious diseases and the power of combination therapy to enhance efficacy and preserve the longevity of vital medicines.

References

-

Wikipedia. Lumefantrine. [Link]

-

O'Dowd, A. (2015). Tu Youyou is awarded Nobel prize for new malaria treatment. BMJ, 351, h5293. [Link]

-

Wikipedia. Project 523. [Link]

-

van Vugt, M., & White, N. J. (2001). Artemether-lumefantrine: a new treatment combination for multi-drug resistant falciparum malaria. Research Explorer. [Link]

-

Quick Company. A Process For Preparation Of Lumefantrine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding Lumefantrine: Mechanism, Efficacy, and Its Role in Malaria Treatment. [Link]

-

Patsnap. (2024). What is Lumefantrine used for? Synapse. [Link]

-

Ezzet, F., van Vugt, M., Nosten, F., Hoglund, R., & White, N. J. (1998). Pharmacokinetics and Pharmacodynamics of Lumefantrine (Benflumetol) in Acute Falciparum Malaria. Antimicrobial Agents and Chemotherapy, 42(6), 1455–1461. [Link]

-

Quick Company. Improved One Pot Process For The Synthesis Of Lumefantrine. [Link]

-

New Drug Approvals. (2016). Lumefantrine. [Link]

-

Quick Company. Indian Patents. 251331:PROCESS FOR THE SYNTHESIS OF LUMEFANTRINE. [Link]

-

Su, X. Z., & Miller, L. H. (2015). The discovery of artemisinin and the Nobel Prize in Physiology or Medicine. Science China Life Sciences, 58(11), 1175–1179. [Link]

-

Patsnap. (2024). What is the mechanism of Lumefantrine? Synapse. [Link]

-

Falade, C., & Manyando, C. (2009). Artemether–lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria. Expert Opinion on Pharmacotherapy, 10(11), 1827–1844. [Link]

-

Guidelines. (2025). What is the mechanism of action (MOA) of artemether and lumefantrine (Antimalarials)? [Link]

-

Kotila, O. A., Adedapo, A. D., & Babalola, C. P. (2013). Experimental determination of the physicochemical properties of lumefantrine. African Health Sciences, 13(4), 1076–1082. [Link]

-

White, N. J. (1999). Clinical pharmacokinetics and pharmacodynamics of artemether-lumefantrine. Malarone, 125-135. [Link]

-

ResearchGate. (n.d.). Chemical structure of artemether and lumefantrine with indication of pKa and log P values. [Link]

-

National Center for Biotechnology Information. (n.d.). Lumefantrine. PubChem. [Link]

-

University of Ibadan. (2013). Experimental determination of the physicochemical properties of lumefantrine. [Link]

Sources

- 1. CN111320547A - Synthesis method of lumefantrine-D9 - Google Patents [patents.google.com]

- 2. CN103408509A - Anti-malaria medical raw material benflumetol intermediate 2,7-dichlorofluorene-4-ethylene oxide synthesis process - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. What is Lumefantrine used for? [synapse.patsnap.com]

- 7. Improved One Pot Process For The Synthesis Of Lumefantrine [quickcompany.in]

- 8. allindianpatents.com [allindianpatents.com]

- 9. droracle.ai [droracle.ai]

- 10. nbinno.com [nbinno.com]

- 11. Artemether–lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

- 13. A Process For Preparation Of Lumefantrine [quickcompany.in]

- 14. pure.uva.nl [pure.uva.nl]

- 15. Clinical pharmacokinetics and pharmacodynamics and pharmacodynamics of artemether-lumefantrine. — MORU Tropical Health Network [tropmedres.ac]

- 16. Pharmacokinetics and Pharmacodynamics of Lumefantrine (Benflumetol) in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

understanding the molecular basis of lumefantrine resistance

The following technical guide details the molecular mechanisms, experimental characterization, and surveillance protocols for Lumefantrine resistance in Plasmodium falciparum.

Executive Summary: The Inverse Susceptibility Paradox

Lumefantrine (LUM), an aryl-amino alcohol, serves as the long-acting partner in Artemether-Lumefantrine (AL), the primary first-line Artemisinin-based Combination Therapy (ACT) globally. Unlike Chloroquine (CQ) resistance, which is binary and high-grade, Lumefantrine resistance is characterized by a subtle "tolerance" phenotype and a phenomenon known as collateral sensitivity .

Parasites that are highly resistant to Chloroquine (carrying Pfcrt 76T and Pfmdr1 86Y) are often hypersensitive to Lumefantrine. Conversely, the return of the wild-type alleles (Pfcrt K76 and Pfmdr1 N86), driven by the removal of CQ pressure, correlates with reduced Lumefantrine susceptibility. This guide dissects the molecular transport mechanisms driving this shift and provides protocols for quantifying it.

Molecular Mechanisms of Resistance[1][2][3]

The resistance phenotype is primarily governed by the differential flux of the drug across the Digestive Vacuole (DV) membrane, mediated by two key transporter proteins: PfMDR1 and PfCRT .[1]

The Sequestration Model (PfMDR1)

Plasmodium falciparum Multidrug Resistance Protein 1 (PfMDR1) is an ATP-binding cassette (ABC) transporter located on the DV membrane. Its N-terminus faces the cytosol, indicating it transports substrates from the cytosol into the DV .

-

Mechanism: Lumefantrine is believed to exert its lethal effect on targets outside the DV (cytosolic or membrane-interface targets), distinct from the hemozoin-inhibition mechanism of CQ.

-

Role of Copy Number Variation (CNV): Amplification of the Pfmdr1 gene increases the number of pump units. This enhances the sequestration of Lumefantrine into the DV, effectively removing it from its cytosolic target site.

-

Result: High CNV = Resistance (Reduced Susceptibility).

-

-

Role of SNPs (N86Y): The N86 (wild-type) allele is associated with efficient transport/sequestration. The 86Y (mutant) allele may impair this specific transport capacity or alter substrate specificity.

-

Result: N86 = Tolerance ; 86Y = Hypersensitivity .

-

The Digestive Vacuole Physiology (PfCRT)

P. falciparum Chloroquine Resistance Transporter (PfCRT) modulates the electrochemical gradient and peptide efflux from the DV.

-

K76 (Wild Type): Maintains a DV environment (pH and potential) that favors the accumulation or activity of Lumefantrine, or simply reflects the absence of the "leak" associated with 76T.

-

76T (Mutant): While allowing CQ efflux (resistance), this mutation imposes a fitness cost and alters DV physiology in a way that renders the parasite hypersensitive to Lumefantrine.

Visualization of Drug Flux

The following diagram illustrates the "Sequestration Model" where PfMDR1 protects cytosolic targets by pumping Lumefantrine into the DV.

Caption: Figure 1: The PfMDR1 Sequestration Model. High copy number of PfMDR1 pumps Lumefantrine from the cytosol (target site) into the DV, conferring resistance.

Experimental Workflow 1: Phenotypic Characterization

To quantify resistance, a standardized in vitro growth inhibition assay is required. The SYBR Green I fluorescence assay is the industry standard for high-throughput screening.

Protocol: SYBR Green I Susceptibility Assay

Objective: Determine the IC50 (50% Inhibitory Concentration) of Lumefantrine.

-

Preparation of Drug Plates:

-

Dissolve Lumefantrine in DMSO (Stock: 10 mM).

-

Prepare serial dilutions (2-fold) in complete RPMI 1640 medium.

-

Final concentration range: 0.5 nM to 1000 nM.

-

Dispense into 96-well plates (triplicate).

-

-

Parasite Culture:

-

Use P. falciparum isolates synchronized to the ring stage (0-4 hours post-invasion) using 5% Sorbitol.

-

Adjust parasitemia to 0.5% and Hematocrit to 2%.

-

-

Incubation:

-

Add 100 µL of parasite suspension to drug wells.

-

Incubate at 37°C for 72 hours in a gas mixture (90% N2, 5% O2, 5% CO2).

-

Note: 72 hours allows the parasite to complete one full cycle and reinvade, amplifying the growth signal for robust detection.

-

-

Lysis and Staining:

-

Prepare Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100, and SYBR Green I (1x final).

-

Freeze-thaw plates to lyse RBCs.

-

Add 100 µL Lysis/Dye buffer to each well. Incubate 1 hour in dark.

-

-

Readout:

-

Measure fluorescence (Ex: 485 nm, Em: 535 nm).

-

Calculate IC50 using non-linear regression (Sigmoidal dose-response).

-

Experimental Workflow 2: Genotypic Validation

Phenotypic shifts must be validated by genotyping key markers, specifically Pfmdr1 Copy Number Variation (CNV).

Protocol: TaqMan qPCR for Pfmdr1 CNV

Objective: Quantify Pfmdr1 gene copies relative to the single-copy reference gene Pftubulin (beta-tubulin).

-

DNA Extraction:

-

Extract gDNA from 200 µL of infected blood using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).

-

-

Primer/Probe Design:

-

Target (Pfmdr1): FAM-labeled probe.

-

Reference (Pftubulin): VIC-labeled probe.

-

Critical: Ensure efficiency of both reactions is ~100% (slope -3.32).

-

-

qPCR Reaction:

-

Master Mix: 1x TaqMan Genotyping Master Mix, 300 nM primers, 100 nM probes.

-

Template: 5 ng gDNA.

-

Cycling: 95°C (10 min) -> 40 cycles of [95°C (15s), 60°C (1 min)].

-

-

Analysis (ΔΔCt Method):

-

Calibrator: 3D7 strain (known 1 copy).

-

Genotype-Phenotype Correlation Matrix

Use the table below to interpret your data:

| Marker | Genotype | Lumefantrine Phenotype | Mechanism |

| PfMDR1 CNV | > 1 Copy | Reduced Susceptibility | Increased sequestration into DV. |

| PfMDR1 CNV | 1 Copy | Susceptible | Baseline transport. |

| PfMDR1 SNP | N86 (Wild) | Reduced Susceptibility | Efficient transport/tolerance. |

| PfMDR1 SNP | 86Y (Mutant) | Hypersensitive | Impaired transport/collateral sensitivity. |

| PfCRT SNP | K76 (Wild) | Reduced Susceptibility | Natural tolerance state. |

| PfCRT SNP | 76T (Mutant) | Hypersensitive | Physiological trade-off for CQ resistance. |

Integrated Surveillance Workflow

The following Graphviz diagram outlines the decision logic for processing clinical isolates suspected of AL failure.

Caption: Figure 2: Integrated Surveillance Workflow. Combining phenotypic IC50 data with genotypic CNV/SNP analysis provides a robust confirmation of resistance.

References

-

Sisowath, C., et al. (2005).[2] In vivo selection of Plasmodium falciparum pfmdr1 86N coding alleles by artemether-lumefantrine (Coartem). Journal of Infectious Diseases. Link

-

Price, R. N., et al. (2004).[3] Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number. The Lancet.[4] Link

-

Sidhu, A. B., et al. (2006).[3][5] Decreasing pfmdr1 Copy Number in Plasmodium falciparum Malaria Heightens Susceptibility to Mefloquine, Lumefantrine, Halofantrine, Quinine, and Artemisinin.[3][6] Journal of Infectious Diseases. Link

-

Venkatesan, M., et al. (2014).[3] Polymorphisms in Plasmodium falciparum chloroquine resistance transporter and multidrug resistance 1 genes: parasite risk factors for artemether-lumefantrine treatment failure. American Journal of Tropical Medicine and Hygiene. Link

-

WWARN (WorldWide Antimalarial Resistance Network). (2024). In vitro analysis of antimalarial drug susceptibility. Link

Sources

- 1. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Frontiers | Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy [frontiersin.org]

- 6. scispace.com [scispace.com]

A Technical Guide to Lumefantrine's Effects on Parasitic Nucleic Acid and Protein Synthesis

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Lumefantrine is a cornerstone of modern antimalarial chemotherapy, yet its precise effects on the fundamental processes of nucleic acid and protein synthesis are often cited without a deep exploration of the underlying causality. This technical guide moves beyond surface-level statements to provide researchers and drug developers with an in-depth understanding of lumefantrine's mechanism. The consensus from extensive research is that lumefantrine does not directly inhibit the enzymatic machinery of DNA, RNA, or protein synthesis. Instead, its profound impact on these pathways is a critical downstream consequence of its primary mode of action: the disruption of heme detoxification. By inhibiting hemozoin formation, lumefantrine causes a build-up of toxic, redox-active heme within the parasite, leading to overwhelming oxidative stress. This guide elucidates how this heme-induced oxidative cascade damages macromolecules, ultimately shutting down replication, transcription, and translation, and provides detailed experimental protocols to investigate these effects.

The Primary Mechanism: A Foundation in Heme Dysregulation

To comprehend lumefantrine's influence on macromolecular synthesis, one must first grasp its well-established primary target. During its intraerythrocytic stage, the Plasmodium parasite digests vast quantities of host hemoglobin to acquire amino acids.[1] This process liberates large amounts of toxic free heme. The parasite's survival hinges on its ability to detoxify this heme by polymerizing it into an inert, crystalline structure called hemozoin.[1][2]

Lumefantrine, an aryl-amino alcohol compound, physically interferes with this detoxification process.[3] It is believed to form a complex with heme, preventing its incorporation into the growing hemozoin crystal.[4][5] This action leads to two critical outcomes:

-

Inhibition of Hemozoin Formation: The parasite's primary defense against heme toxicity is neutralized.[5][6]

-

Accumulation of Free Heme: A build-up of soluble, redox-active heme occurs within the parasite's digestive vacuole and cytoplasm.[1][5][7]

This accumulation of reactive heme is the lynchpin of lumefantrine's parasiticidal activity and the origin of its effects on nucleic acid and protein synthesis.

Caption: Workflow for the [³H]-Hypoxanthine incorporation assay.

Impact on Protein Synthesis: A Consequence of Cellular Chaos

Similar to its effect on nucleic acids, lumefantrine's inhibition of protein synthesis appears to be an indirect consequence of heme-induced toxicity rather than a direct interaction with the ribosome or translation factors. [8] A study utilizing a cell-free translation system from P. falciparum found that several antimalarial drugs did not directly inhibit the incorporation of radiolabeled methionine into proteins, even at concentrations that strongly inhibited parasite growth in culture. [9]This provides critical evidence that the drug's target is not the core translational machinery itself.

The accumulation of heme and subsequent oxidative stress can halt protein synthesis through several mechanisms:

-

Ribosome Damage: Ribosomal RNA (rRNA) and ribosomal proteins are susceptible to oxidative damage, which can impair ribosome assembly and function.

-

Enzyme Inactivation: Key enzymes involved in translation, such as aminoacyl-tRNA synthetases, can be oxidized and inactivated.

-

mRNA Degradation: Oxidative damage can lead to mRNA strand breaks, rendering them untranslatable.

Experimental Protocol: Measuring Protein Synthesis via [³⁵S]-Methionine/Cysteine Incorporation

This protocol measures the rate of de novo protein synthesis by tracking the incorporation of radiolabeled amino acids into newly synthesized polypeptide chains.

Causality Behind Experimental Choices:

-

Methionine/Cysteine-free medium: Using a medium lacking the amino acids to be labeled ensures that the specific activity of the added [³⁵S]-Met/Cys is high, maximizing signal and sensitivity. [10]* [³⁵S] Label: This isotopic label is a strong beta emitter, making it easy to detect via scintillation counting. A mix of methionine and cysteine is often used as they are present in most proteins.

-

Positive Control (Cycloheximide): Cycloheximide is a known and potent inhibitor of eukaryotic translation, serving as a robust positive control to validate that the assay system is working correctly.

Step-by-Step Methodology:

-

Parasite Preparation: Synchronize P. falciparum cultures to the ring stage. When they have matured to the trophozoite stage (the period of maximal protein synthesis), harvest the infected red blood cells (iRBCs). [11][12]2. Washing: Wash the iRBCs three times with methionine and cysteine-free RPMI medium to remove unlabeled amino acids. Resuspend to a 2% hematocrit and 5-10% parasitemia.

-

Assay Setup: Aliquot 100 µL of the parasite suspension into a 96-well plate.

-

Drug Addition: Add lumefantrine at desired concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Cycloheximide).

-

Pre-incubation: Pre-incubate the plate for 1 hour at 37°C to allow for drug action.

-

Radiolabeling: Add 1 µCi of [³⁵S]-Methionine/Cysteine mix (e.g., EasyTag™ EXPRESS³⁵S Protein Labeling Mix) to each well.

-

Pulse Incubation: Incubate for 4 hours at 37°C.

-

Harvesting and Lysis: Harvest the cells onto a glass-fiber filter mat. Lyse the cells with water.

-

TCA Precipitation & Washing: Wash the filter mat three times with ice-cold 10% TCA, followed by one wash with 5% TCA, and a final wash with 95% ethanol.

-

Scintillation Counting: Dry the mat, place discs in scintillation vials with fluid, and measure incorporated radioactivity in a scintillation counter.

Caption: Workflow for the [³⁵S]-Methionine/Cysteine incorporation assay.

Conclusion and Future Directions

The evidence strongly indicates that lumefantrine's inhibitory effects on nucleic acid and protein synthesis in parasites are not a result of direct enzymatic inhibition. Instead, they are the predictable and severe consequences of its primary mechanism: the disruption of heme detoxification. The resulting accumulation of toxic heme creates a highly oxidative intracellular environment that inflicts widespread, indiscriminate damage on the parasite's essential macromolecules.

For drug development professionals, this understanding is critical. It reinforces that the heme detoxification pathway remains a highly vulnerable and effective target. Future research should focus on:

-

Proteomic and Transcriptomic Analysis of Lumefantrine-Treated P. falciparum: To confirm that the findings in T. gondii are translatable and to identify specific proteins and pathways most susceptible to heme-induced oxidative damage in the malaria parasite.

-

Development of More Potent Hemozoin Inhibitors: Designing novel compounds that are even more efficient at disrupting heme polymerization could lead to faster-acting and more potent antimalarials.

-

Investigating Synergistic Combinations: Combining hemozoin inhibitors with drugs that target parasite antioxidant pathways (e.g., the glutathione system) could create highly synergistic combinations that enhance oxidative stress and accelerate parasite killing.

By understanding the full cascade of lumefantrine's action, from the initial chemical interaction with heme to the ultimate collapse of cellular synthesis, we can better rationalize its efficacy and design the next generation of antimalarial therapies.

References

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Lumefantrine? Retrieved from [Link]

-

National Center for Biotechnology Information. Lumefantrine | C30H32Cl3NO | CID 6437380 - PubChem. Retrieved from [Link]

-

Ukaaz Publications. (2023-12-30). A systematic review of lumefantrine. Retrieved from [Link]

-

Taylor & Francis Online. Lumefantrine – Knowledge and References. Retrieved from [Link]

-

Kokwaro, G. (2010-02-02). Update on the efficacy, effectiveness and safety of artemether–lumefantrine combination therapy for treatment of uncomplicated malaria. International Journal of Infectious Diseases. Retrieved from [Link]

-

Wikipedia. Antimalarial medication. Retrieved from [Link]

-

Eiland, L. S., & English, C. (2012). Artemether-lumefantrine: an option for malaria. The Annals of pharmacotherapy, 46(4), 543–552. Retrieved from [Link]

-

Mwai, L., et al. (2012). Genome Wide Adaptations of Plasmodium Falciparum in Response to Lumefantrine Selective Drug Pressure. PLoS ONE, 7(2), e31623. Retrieved from [Link]

-

Rana, S., et al. (2023). Combating Malaria: Targeting the Ubiquitin-Proteasome System to Conquer Drug Resistance. International Journal of Molecular Sciences, 24(13), 11077. Retrieved from [Link]

-

Gutteridge, W. E., & Trigg, P. I. (1970). DNA, RNA , and protein synthesis in erythrocytic forms of Plasmodium knowlesi. The Journal of protozoology, 17(1), 89–96. Retrieved from [Link]

-

Higo, M. O., et al. (2002). Effect of Antimalarial Drugs on Plasmodia Cell-Free Protein Synthesis. Memórias do Instituto Oswaldo Cruz, 97(6), 879-881. Retrieved from [Link]

-

Silva, M., et al. (2022). Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy. Frontiers in Cellular and Infection Microbiology, 12, 878021. Retrieved from [Link]

-

Silva, M., et al. (2022). Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy. Frontiers in Cellular and Infection Microbiology, 12. Retrieved from [Link]

-

Wang, H., et al. (2023). A Metabolomic and Transcriptomic Study Revealed the Mechanisms of Lumefantrine Inhibition of Toxoplasma gondii. International Journal of Molecular Sciences, 24(5), 4880. Retrieved from [Link]

-

Pathy, K., et al. (2014). Process for high purity lumefantrine. ResearchGate. Retrieved from [Link]

-

Ho, P. S., et al. (2015). Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases. Antimicrobial Agents and Chemotherapy, 59(4), 2097-2107. Retrieved from [Link]

-

D'Alessandro, S., et al. (2020). Determination of lumefantrine as an effective drug against Toxoplasma gondii infection – in vitro and in vivo study. Parasites & Vectors, 13(1), 1-11. Retrieved from [Link]

-

MalariaGEN. 1127 Genetic analysis of Plasmodium falciparum before and after artemether-lumefantrine treatment in Mali. Retrieved from [Link]

-

Inselburg, J. (1984). Protein and nucleic acid synthesis during synchronized growth of Plasmodium falciparum. Journal of bacteriology, 160(3), 1165–1167. Retrieved from [Link]

-

Combrinck, J. M., et al. (2013). Insights into the Role of Heme in the Mechanism of Action of Antimalarials. ACS Chemical Biology, 8(9), 1981-1987. Retrieved from [Link]

-

Inselburg, J. (1984). Protein and nucleic acid synthesis during synchronized growth of Plasmodium falciparum. Journal of Bacteriology, 160(3), 1165-1167. Retrieved from [Link]

-

Wang, H., et al. (2023). A Metabolomic and Transcriptomic Study Revealed the Mechanisms of Lumefantrine Inhibition of Toxoplasma gondii. International Journal of Molecular Sciences, 24(5), 4880. Retrieved from [Link]

-

Orjih, A. U. (2014). Hemozoin Inhibition and Control of Clinical Malaria. Journal of Tropical Diseases & Public Health, 2(1). Retrieved from [Link]

-

Ho, P. S., et al. (2015). Inhibition of protein synthesis and malaria parasite development by drug targeting of methionyl-tRNA synthetases. Antimicrobial agents and chemotherapy, 59(4), 2097–2107. Retrieved from [Link]

-

Vera, O., et al. (2018). Self-assembling functional programmable protein array for studying protein–protein interactions in malaria parasites. Malaria Journal, 17(1), 1-11. Retrieved from [Link]

-

de Villiers, K. A., et al. (2020). Heme processing in the malaria parasite, Plasmodium falciparum: a time-dependent basal-level analysis. Scientific Reports, 10(1), 1-13. Retrieved from [Link]

-

Chotivanich, K., et al. (2021). Lumefantrine attenuates Plasmodium falciparum artemisinin resistance during the early ring stage. International Journal for Parasitology: Drugs and Drug Resistance, 17, 186-190. Retrieved from [Link]

-

Wang, H., et al. (2023). A Metabolomic and Transcriptomic Study Revealed the Mechanisms of Lumefantrine Inhibition of Toxoplasma gondii. MDPI. Retrieved from [Link]

-

Taylor, D., et al. (2021). Lapatinib, Nilotinib and Lomitapide Inhibit Haemozoin Formation in Malaria Parasites. Molecules, 26(11), 3326. Retrieved from [Link]

-

Choi, Y. H., et al. (1998). Inhibition of Hemozoin Formation in Plasmodium Falciparum Trophozoite Extracts by Heme Analogs: Possible Implication in the Resistance to Malaria Conferred by the Beta-Thalassemia Trait. Molecular Medicine, 4(5), 324-334. Retrieved from [Link]

-

Chotivanich, K., et al. (2021). Lumefantrine attenuates Plasmodium falciparum artemisinin resistance during the early ring stage. International journal for parasitology. Drugs and drug resistance, 17, 186–190. Retrieved from [Link]

-

Bridgford, J. L., et al. (2020). P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response. Trends in parasitology, 36(8), 660–674. Retrieved from [Link]

-

Choi, Y. H., et al. (1998). Inhibition of hemozoin formation in Plasmodium falciparum trophozoite extracts by heme analogs: possible implication in the resistance to malaria conferred by the beta-thalassemia trait. Molecular medicine (Cambridge, Mass.), 4(5), 324–334. Retrieved from [Link]

-

Penn State University. (2022-02-17). Disrupting parasite gene regulation reveals new malaria intervention strategy. Retrieved from [Link]

-

Egan, T. J. (2019). Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development. Accounts of chemical research, 52(7), 1918–1927. Retrieved from [Link]

-

Ncokazi, K. K., et al. (2020). A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes. ACS infectious diseases, 6(8), 2110–2122. Retrieved from [Link]

-

Mens, P. F., et al. (2006). Real-Time Nucleic Acid Sequence-Based Amplification Is More Convenient than Real-Time PCR for Quantification of Plasmodium falciparum. Journal of Clinical Microbiology, 44(3), 898-903. Retrieved from [Link]

-

Wikipedia. Malaria. Retrieved from [Link]

-

Smilkstein, M., et al. (2004). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. Retrieved from [Link]

-

Pavlo, A., et al. (2021). Adaptation of Translational Machinery in Malaria Parasites to Accommodate Translation of Poly-Adenosine Stretches Throughout Its Life Cycle. Frontiers in Cellular and Infection Microbiology, 11, 626514. Retrieved from [Link]

-

Pupovac, A., et al. (2020). Plasmodium falciparum translational machinery condones polyadenosine repeats. eLife, 9, e55490. Retrieved from [Link]

-

Lauinger, I. L. (2011). Exploring natural products for treatment and prophylaxis of Malaria. ResearchGate. Retrieved from [Link]

Sources

- 1. What is the mechanism of Lumefantrine? [synapse.patsnap.com]

- 2. Hemozoin Inhibition and Control of Clinical Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on the efficacy, effectiveness and safety of artemether–lumefantrine combination therapy for treatment of uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lumefantrine | C30H32Cl3NO | CID 6437380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heme processing in the malaria parasite, Plasmodium falciparum: a time-dependent basal-level analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combating Malaria: Targeting the Ubiquitin-Proteasome System to Conquer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein and nucleic acid synthesis during synchronized growth of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

Repurposing Lumefantrine: A Technical Guide to Exploring Non-Malarial Therapeutic Applications

A Whitepaper for Drug Development Professionals and Researchers

Abstract

Lumefantrine, a cornerstone of artemisinin-based combination therapies for malaria, possesses a pharmacological profile that suggests a broader therapeutic potential beyond its established antiparasitic activity. This in-depth technical guide explores the nascent but promising landscape of lumefantrine's non-malarial applications. We delve into the mechanistic underpinnings of its potential anticancer, antibacterial, and additional antiparasitic effects, providing a framework for researchers and drug development professionals to systematically investigate these new therapeutic avenues. This whitepaper synthesizes the current, albeit limited, evidence, and provides detailed experimental protocols to facilitate further research into the repurposing of this well-established therapeutic agent.

Introduction to Lumefantrine: Beyond Malaria

Lumefantrine, an aryl-amino alcohol, is a highly lipophilic compound with a long elimination half-life of 3-6 days, making it an effective partner drug to the fast-acting artemether in the treatment of uncomplicated Plasmodium falciparum malaria.[1][2] Its primary antimalarial mechanism of action is believed to be the inhibition of β-hematin formation, a crucial detoxification pathway for the malaria parasite, leading to an accumulation of toxic free heme and subsequent parasite death.[1][3] Additionally, there is evidence to suggest that lumefantrine may also interfere with nucleic acid and protein synthesis in the parasite.[1]

While its success in combating malaria is undisputed, emerging evidence points towards a wider spectrum of bioactivity. This guide will explore the scientific rationale and provide practical methodologies for investigating lumefantrine's potential in three key non-malarial areas: oncology, bacteriology, and other parasitic infections.

Potential Anticancer Applications: Targeting Angiogenesis and Inflammation

Preliminary research suggests that lumefantrine may possess anti-angiogenic and anti-inflammatory properties, two hallmarks of cancer progression.[1] A study investigating lumefantrine in nano-formulations for lung cancer demonstrated reduced tumor vasculature and a decrease in inflammatory cells in a mouse model.[4] The precise molecular mechanisms are yet to be fully elucidated, but potential targets include key signaling pathways that regulate blood vessel formation and inflammatory responses.

Mechanistic Hypothesis: Inhibition of Pro-Angiogenic and Pro-Inflammatory Pathways

We hypothesize that lumefantrine's anticancer effects may be mediated through the modulation of critical signaling cascades such as the Vascular Endothelial Growth Factor (VEGF) and Nuclear Factor-kappa B (NF-κB) pathways.

-

VEGF Signaling: The VEGF pathway is a master regulator of angiogenesis. Inhibition of this pathway can starve tumors of their essential blood supply.

-

NF-κB Signaling: The NF-κB pathway is a key orchestrator of inflammation, and its chronic activation is linked to cancer development and progression.

The following diagram illustrates the potential points of intervention for lumefantrine within these pathways.

Caption: Proposed mechanism of antibacterial action via MurB enzyme inhibition.

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and reliable technique to determine the MIC of a compound against various bacterial strains.

Protocol:

-

Preparation of Bacterial Inoculum:

-

Culture bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB).

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Lumefantrine Dilutions:

-

Prepare a stock solution of lumefantrine (or its derivatives) in DMSO.

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 16-20 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Data Presentation: Hypothetical MIC Values of Lumefantrine Derivatives

The following table illustrates how MIC data for lumefantrine and its derivatives can be presented. A study has reported an MIC of 2.5 mg/mL for an artemether-lumefantrine combination tablet against S. aureus. [5]

| Bacterial Strain | Lumefantrine MIC (µg/mL) | Lumefantrine Derivative MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | >128 | 32 | 0.015 |

| Staphylococcus aureus | 64 | 8 | 0.5 |

| Pseudomonas aeruginosa | >128 | >128 | 0.25 |

| Enterococcus faecalis | 128 | 16 | 1 |

Potential Antiviral and Other Antiparasitic Applications

The exploration of lumefantrine's activity against other pathogens is an emerging field.

Antiviral Potential: A Case Study with Ebola Virus

A retrospective cohort study conducted during the 2014-2015 Ebola outbreak in West Africa found that empiric treatment with artemether-lumefantrine was associated with reduced mortality in patients with Ebola virus disease. [6]While this is a promising observation, it is important to note that this was a combination therapy, and the specific contribution of lumefantrine to this outcome is unknown. The mechanism of any potential antiviral activity is yet to be determined but could involve interference with viral entry, replication, or egress.

The plaque reduction assay is the gold standard for evaluating the in vitro efficacy of antiviral compounds.

Protocol:

-

Cell Seeding:

-

Seed a suitable host cell line (e.g., Vero E6 for Ebola virus) in 6-well plates to form a confluent monolayer.

-

-

Virus Infection:

-

Prepare serial dilutions of the virus stock.

-

Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Incubate for 1 hour to allow for viral adsorption.

-

-

Compound Treatment and Overlay:

-

Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of lumefantrine.

-

-

Incubation and Plaque Visualization:

-

Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

-

Fix the cells and stain with a dye such as crystal violet to visualize the plaques.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration of lumefantrine compared to the virus control.

-

Determine the IC₅₀ value.

-

Other Antiparasitic Activity: Toxoplasma gondii

Lumefantrine has demonstrated in vitro and in vivo activity against Toxoplasma gondii, the causative agent of toxoplasmosis. [6][7]Mechanistic studies suggest that lumefantrine inhibits the proliferation of T. gondii by inducing DNA damage and apoptosis. [6]

Transcriptomic and metabolomic analyses of lumefantrine-treated T. gondii have revealed significant alterations in pathways related to DNA replication and repair, as well as energy and amino acid metabolism. [6]This suggests that lumefantrine may have a multi-pronged effect on the parasite, ultimately leading to programmed cell death.

Caption: Proposed mechanism of lumefantrine's action against Toxoplasma gondii.

Conclusion and Future Directions

Lumefantrine, a well-established antimalarial drug, presents a compelling case for drug repurposing. The preliminary evidence for its anticancer, antibacterial, and broader antiparasitic activities warrants a more systematic and in-depth investigation. The experimental frameworks provided in this guide offer a starting point for researchers to explore the underlying mechanisms of action and to quantify the efficacy of lumefantrine in these new therapeutic contexts. Future research should focus on elucidating the specific molecular targets of lumefantrine in cancer cells and bacteria, exploring the structure-activity relationships of lumefantrine derivatives, and conducting preclinical in vivo studies to validate the in vitro findings. The journey to repurpose lumefantrine for non-malarial indications is in its early stages, but the potential for this safe and widely available drug to address other significant global health challenges is a prospect worthy of dedicated scientific pursuit.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Lumefantrine?[Link]

-

Helsby, N. A., et al. (2015). Artemether-lumefantrine co-administration with antiretrovirals: population pharmacokinetics and dosing implications. British Journal of Clinical Pharmacology, 80(4), 759-770. [Link]

-

Sankar, R., et al. (2021). In vivo synergistic anti-tumor effect of lumefantrine combined with pH responsive behavior of nano calcium phosphate based lipid nanoparticles on lung cancer. European Journal of Pharmaceutical Sciences, 158, 105657. [Link]

-

Chen, L., et al. (2021). The mechanisms of action of Plasmodium infection against cancer. Frontiers in Immunology, 12, 690578. [Link]

-

Wikipedia. (n.d.). Artemether/lumefantrine. [Link]

-

Ene, C., & Aibinu, I. (2019). Synthesis and Antibacterial Studies of Fe(II), Co(II), Ni(II) and Cu(II) Complexes of Lumefantrine. International Journal of Applied Sciences and Engineering Research, 8(2), 1-8. [Link]

-

Wikipedia. (n.d.). Lumefantrine. [Link]

-

White, N. J., et al. (1999). Pharmacokinetics and pharmacodynamics of lumefantrine (benflumetol) in acute falciparum malaria. Antimicrobial Agents and Chemotherapy, 43(8), 1975-1982. [Link]

-

Mayo Clinic. (n.d.). Artemether and lumefantrine (oral route). [Link]

-

PubChem. (n.d.). Lumefantrine. [Link]

-

Ofori, L. A., et al. (2018). Inhibition of Staphylococcus aureus (ATCC® 6538™) by Artemether-Lumefantrine Tablets: A Comparative Study of Three Dosage Strengths. ResearchGate. [Link]

-

El-Sayed, N. M., & El-Ghany, M. F. A. (2020). Determination of lumefantrine as an effective drug against Toxoplasma gondii infection - in vitro and in vivo study. Parasitology, 148(3), 325-332. [Link]

-

Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Chemotherapy, 20(3), 267-280. [Link]

-

Choi, Y., et al. (2020). Anti-Inflammatory Effects of Hypophyllanthin and Niranthin Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways. Inflammation, 41(4), 1437-1448. [Link]

-